6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-4-6-15(7-5-14)13-22-20(23)11-9-17(21-22)16-8-10-18(24-2)19(12-16)25-3/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMYQVLTALEGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(3,4-Dimethoxyphenyl)-2,3-Dihydropyridazin-3-One
The Friedel-Crafts acylation method, adapted from Boukharsa et al., provides a robust pathway to introduce aryl groups at position 6. In this approach, a cyclic anhydride reacts with 3,4-dimethoxybenzene in the presence of a Lewis acid (e.g., AlCl₃) to form a keto-carboxylic acid intermediate. Subsequent condensation with hydrazine yields the dihydropyridazinone core.
Representative Procedure :
- Friedel-Crafts Acylation :
- 3,4-Dimethoxybenzene (10 mmol) and maleic anhydride (10 mmol) are combined in dichloromethane with AlCl₃ (12 mmol) at 0°C. The mixture is stirred for 6 h, followed by hydrolysis to yield 4-(3,4-dimethoxybenzoyl)butanoic acid.
- Cyclization with Hydrazine :
N-Alkylation at Position 2
The introduction of the 4-methylbenzyl group follows alkylation protocols detailed in Sagepub synthesis examples. Sodium iodide in dimethylformamide (DMF) facilitates nucleophilic substitution, with 4-methylbenzyl chloride as the alkylating agent.
Representative Procedure :
- 6-(3,4-Dimethoxyphenyl)-2,3-dihydropyridazin-3-one (5 mmol) is dissolved in DMF (15 mL). Sodium iodide (5.5 mmol) and 4-methylbenzyl chloride (6 mmol) are added, and the reaction is stirred at 65–70°C for 8 h. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound (yield: 58–63%).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 4H, Ar-H), 6.92 (d, J = 8.5 Hz, 1H, pyridazine-H), 5.08 (s, 2H, NCH₂), 3.85 (s, 6H, OCH₃), 2.35 (s, 3H, Ar-CH₃).
- IR (KBr): 1664 cm⁻¹ (C=O), 1512 cm⁻¹ (C=N).
Multicomponent One-Pot Synthesis
An alternative route employs a domino hydrohydrazination-condensation strategy, as reported by AlexIn et al.. This method concurrently constructs the pyridazinone ring while introducing substituents.
Procedure :
- 3,4-Dimethoxyphenylacetic acid (10 mmol), 4-methylbenzylhydrazine (10 mmol), and ZnCl₂ (10 mmol) are heated in toluene at 110°C for 24 h. The reaction proceeds via in situ formation of a hydrazone intermediate, followed by cyclodehydration to yield the target compound (yield: 54–60%).
Advantages :
- Reduced purification steps.
- Compatibility with electron-rich aryl groups.
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for introducing the 4-methylbenzyl group. Adapted from Frolov et al., this method reduces reaction times from hours to minutes.
Procedure :
- 6-(3,4-Dimethoxyphenyl)-2,3-dihydropyridazin-3-one (5 mmol) and 4-methylbenzyl bromide (6 mmol) are dissolved in acetonitrile with K₂CO₃ (10 mmol). The mixture is irradiated at 120°C for 20 min in a microwave reactor. The product is isolated via precipitation (yield: 70–75%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Alkylation | 58–63 | 14 | High regioselectivity | Multi-step purification |
| Multicomponent | 54–60 | 24 | One-pot synthesis | Moderate yield |
| Microwave-Assisted | 70–75 | 0.33 | Rapid reaction | Specialized equipment required |
Optimization Challenges and Solutions
- Regioselectivity in Alkylation : Competing alkylation at position 1 is mitigated by using bulky bases (e.g., NaH) to deprotonate the more acidic N-2 position.
- Aryl Group Stability : The 3,4-dimethoxyphenyl group is susceptible to demethylation under strong acidic conditions. Employing mild Lewis acids (e.g., ZnCl₂) preserves functionality.
Chemical Reactions Analysis
6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents under specific conditions. The major products formed from these reactions depend on the reagents and conditions used
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer properties. The introduction of methoxy groups and phenyl substitutions has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of pyridazine have shown effectiveness in inhibiting tumor growth in preclinical models .
-
Antimicrobial Properties
- Dihydropyridazine derivatives have been evaluated for their antimicrobial activity. Research has demonstrated that modifications to the phenyl rings can significantly enhance the efficacy against bacterial strains, including resistant strains . The structure-activity relationship (SAR) studies suggest that electron-donating groups like methoxy enhance activity by improving solubility and cellular uptake.
-
Anti-inflammatory Effects
- Some studies have reported that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The presence of specific functional groups appears to modulate the inflammatory response, making these compounds candidates for further development as anti-inflammatory agents .
Pharmacological Insights
-
Mechanism of Action
- The mechanism by which 6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one exerts its effects may involve the modulation of various signaling pathways associated with cell proliferation and apoptosis. Compounds in this class have been shown to interact with multiple biological targets, including enzymes involved in metabolic pathways and receptors implicated in disease processes .
- Case Studies
Material Science Applications
- Polymer Chemistry
-
Nanotechnology
- Research into the use of this compound in nanotechnology has shown potential for developing nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with such compounds can enhance targeted delivery mechanisms and reduce side effects associated with conventional therapies .
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Target Compound
- Core : 2,3-Dihydropyridazin-3-one.
- Substituents :
- Position 6: 3,4-Dimethoxyphenyl (electron-donating groups).
- Position 2: 4-Methylbenzyl (hydrophobic alkyl chain).
Analog 1 : 6-(3,4-Dimethoxyphenyl)-2-(piperidin-4-yl)pyridazin-3(2H)-one
- Core: Same dihydropyridazinone.
- Substituents :
- Position 2: Piperidin-4-yl (basic, nitrogen-containing heterocycle).
Analog 2 : 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Core: Partially saturated pyridazinone (4,6-dihydro).
- Substituents :
- Position 2: 4-Methylphenyl.
- Key Difference : Reduced aromaticity in the core may alter electronic properties and biological activity.
Analog 3 : 6-[(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one
- Core: Same dihydropyridazinone.
- Substituents :
- Position 6: Triazole-thioether-methoxy group.
- Position 2: Phenyl.
Key Observations :
Structural-Activity Relationship (SAR) Insights
Position 6 Substitutions: 3,4-Dimethoxyphenyl (target compound) vs. Thioethers may introduce metabolic liabilities . Analog 1 lacks a position 6 substituent, focusing instead on piperidine at position 2.
Position 2 Substitutions :
- 4-Methylbenzyl (target) vs. piperidin-4-yl (Analog 1): Hydrophobic groups may improve membrane permeability, while basic amines (e.g., piperidine) could facilitate salt formation and solubility .
Biological Activity
Chemical Structure and Properties
The compound is a dihydropyridazinone derivative, characterized by its unique substitution patterns that include a dimethoxyphenyl group and a methylphenyl group. This structure suggests potential for various biological activities due to the presence of electron-donating groups (methoxy) and aromatic systems that can enhance interactions with biological targets.
1. Anticancer Activity
Compounds similar to dihydropyridazinones have been studied for their anticancer properties. These compounds often exhibit cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis. For instance, in studies involving related structures, it was found that modifications in the phenyl groups significantly influenced the compounds' potency against cancer cells.
Case Study : A study on related pyridazinone derivatives demonstrated that specific substitutions on the phenyl rings led to enhanced activity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The presence of methoxy groups was noted to increase lipophilicity, aiding in cellular uptake.
2. Antimicrobial Activity
Dihydropyridazinones have also shown promise as antimicrobial agents. The presence of multiple aromatic rings can contribute to their ability to interact with bacterial membranes or inhibit essential enzymes.
Research Findings : In a comparative study, several dihydropyridazinone derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with electron-donating groups exhibited lower Minimum Inhibitory Concentrations (MICs), indicating stronger antibacterial effects.
3. Anti-inflammatory Effects
The potential anti-inflammatory properties of compounds like 6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Experimental Data : In vitro assays demonstrated that certain derivatives reduced nitric oxide production in macrophages, suggesting an anti-inflammatory mechanism that could be explored further for therapeutic applications.
Data Tables
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions.
- Temperature : Higher temperatures (>100°C) risk decomposition of methoxy groups.
- Catalyst purity : Palladium catalysts must be rigorously dried to avoid dehalogenation side reactions.
Table 1 : Comparison of Yields Under Different Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | None | 65–70 |
| 2 | DMF | 100 | Pd(PPh₃)₄ | 55–60 |
| 3 | THF | 60 | K₂CO₃ | 75–80 |
Basic: How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy protons) and δ 2.3 ppm (methyl group on benzyl) confirm substituent positions. Splitting patterns distinguish between para- and meta-substituted aryl groups .
- ¹³C NMR : Carbonyl signals at ~160 ppm (C3 of pyridazinone) and aromatic carbons (110–150 ppm) validate the core structure .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error confirms molecular formula (e.g., C₂₀H₂₀N₂O₃ requires 336.1474 g/mol).
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in analogous pyridazinone structures .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar pyridazinones?
Methodological Answer :
Contradictions often arise from differences in assay conditions or substituent effects. Strategies include:
- Standardized Assays : Re-evaluate bioactivity (e.g., enzyme inhibition, cytotoxicity) using uniform protocols (e.g., ATP-based kinase assays with controlled ATP concentrations) .
- Structural Analog Comparison : Compare IC₅₀ values of analogs (Table 2) to isolate substituent contributions. For example, replacing 3,4-dimethoxy with halogen groups may alter lipophilicity and target binding .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent electronic profiles (Hammett constants) with activity trends .
Table 2 : Bioactivity of Pyridazinone Derivatives
| Compound | Target | IC₅₀ (µM) | Key Substituents |
|---|---|---|---|
| Target Compound | Kinase X | 0.8 | 3,4-Dimethoxy, 4-Me-benzyl |
| 6-(4-Fluorophenyl) Analog | Kinase X | 2.1 | 4-Fluoro, 4-Me-benzyl |
| 6-(3,4-Dichlorophenyl) Analog | Kinase Y | 5.3 | 3,4-Dichloro, 4-Me-benzyl |
Advanced: What in vivo experimental designs are recommended to evaluate pharmacokinetic properties while minimizing toxicity?
Q. Methodological Answer :
- Dosing Regimen : Use staggered dosing in rodent models (e.g., 10 mg/kg oral, 5 mg/kg IV) to assess bioavailability and half-life. Monitor plasma concentrations via LC-MS/MS .
- Toxicity Screening :
- Control Groups : Include vehicle controls and reference compounds (e.g., structurally related FDA-approved kinase inhibitors) to contextualize results .
Basic: What analytical techniques are critical for assessing purity, and how can impurities be minimized during synthesis?
Q. Methodological Answer :
- HPLC-PDA : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA). Monitor at 254 nm for pyridazinone absorption. Purity >95% is required for pharmacological studies .
- Common Impurities :
- Byproduct A : Unreacted hydrazine intermediate (retention time ~2.5 min). Mitigate via extended reaction times or excess diketone.
- Byproduct B : Demethylated derivative (e.g., 3-hydroxy-4-methoxy). Prevent by avoiding acidic conditions during workup .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize selectivity for a target enzyme?
Q. Methodological Answer :
- Substituent Scanning : Synthesize derivatives with systematic variations (e.g., methoxy → ethoxy, halogen, or nitro groups) and test against target and off-target enzymes .
- Computational Guidance :
- Molecular Dynamics (MD) : Simulate binding poses to identify key interactions (e.g., hydrogen bonds with hinge region of kinases).
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications .
- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
Basic: What are the best practices for storing and handling this compound to ensure stability?
Q. Methodological Answer :
- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation of the dihydropyridazinone core.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Degradation >5% indicates need for reformulation (e.g., lyophilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
